molecular formula C14H14N2O B114140 3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one CAS No. 146426-36-0

3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one

Cat. No. B114140
M. Wt: 226.27 g/mol
InChI Key: UEBKDIQNDUBHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Researchers have developed various methods for synthesizing compounds related to 3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one. These methods often involve reactions such as condensation, Sonogashira coupling, intramolecular alkyne hydroamination, and cascade imination/intramolecular decarboxylative coupling (Dyachenko & Sukach, 2012); (Fan et al., 2015); (Pandey et al., 2013).

  • Regioselective Synthesis : Research has been conducted on the regioselective synthesis and alkylation of these compounds, highlighting the importance of controlling reaction conditions for specific product formation (Sukach & Dyachenko, 2015).

  • Novel Reaction Pathways : Studies have explored novel and efficient routes for generating related compounds via various reactions like 1,3-dipolar cycloaddition and multicatalytic processes (Zhao et al., 2016); (Li et al., 2011).

Potential Applications

  • Anticancer Activity : Some derivatives have shown potential as anticancer agents. A study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, which are structurally similar, exhibited promising anticancer properties (Potikha et al., 2021).

  • Anticonvulsant Properties : There's research suggesting anticonvulsant activity in related pyrazoloisoquinoline derivatives, highlighting their potential in treating neurological disorders (Paronikyan et al., 2004).

  • Kinase Inhibition : Certain pyrazoloisoquinoline derivatives have been studied for their kinase inhibitory properties, indicating potential pharmaceutical applications (Defois et al., 2022).

  • Insecticidal Properties : Some isoquinoline derivatives have been evaluated for toxicological activity against agricultural pests, suggesting potential use in pest management (Bakhite et al., 2022).

properties

CAS RN

146426-36-0

Product Name

3-Propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-propyl-1H-pyrazolo[1,5-b]isoquinolin-9-one

InChI

InChI=1S/C14H14N2O/c1-2-5-11-9-15-16-13(11)8-10-6-3-4-7-12(10)14(16)17/h3-4,6-9,15H,2,5H2,1H3

InChI Key

UEBKDIQNDUBHCD-UHFFFAOYSA-N

SMILES

CCCC1=CNN2C1=CC3=CC=CC=C3C2=O

Canonical SMILES

CCCC1=CNN2C1=CC3=CC=CC=C3C2=O

Other CAS RN

146426-36-0

synonyms

3-propyl-1H-pyrazolo(2,3-b)isoquinolin-9-one
antibiotic APHE 2
APHE-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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